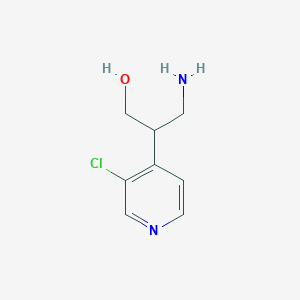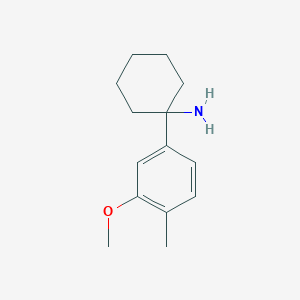
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride is a chemical compound belonging to the family of anilines. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 268.3 g/mol. This compound has been extensively studied for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride typically involves the reaction of 4-methyl-3-nitroaniline with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted anilines and morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research has explored its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular signaling . The exact molecular targets and pathways depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-3-(morpholine-4-carbonyl)anilinehydrochloride can be compared with other similar compounds, such as:
4-Methyl-3-(morpholine-4-carbonyl)aniline: This compound lacks the hydrochloride group but shares similar chemical properties and applications.
4-(Morpholine-4-carbonyl)phenylboronic acid: This compound contains a boronic acid group instead of the aniline moiety, leading to different reactivity and applications.
Morpholine-4-carboxylic acid derivatives: These compounds have variations in the substituents on the morpholine ring, affecting their chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17ClN2O2 |
|---|---|
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
(5-amino-2-methylphenyl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14;/h2-3,8H,4-7,13H2,1H3;1H |
InChI-Schlüssel |
PAJILHNEWSMMLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)C(=O)N2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)










